N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-4-methylbenzamide

HDAC inhibition Structure-activity relationship Benzamide conformational analysis

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-4-methylbenzamide (CAS 863443-91-8, molecular formula C20H21NO3S, molecular weight 355.45 g/mol) is a synthetic benzamide derivative featuring a 1,1-dioxido-2,3-dihydrothiophene (cyclic sulfone) core, an N-(2-ethylphenyl) substituent, and a 4-methylbenzamide acyl group. This compound belongs to the thiophenyl-benzamide class, which has been investigated in the histone deacetylase (HDAC) inhibitor field, where thiophenyl substitution on the benzamide scaffold has been shown to significantly enhance HDAC inhibitory potency and alter isotype selectivity profiles relative to unsubstituted benzamide prototypes such as CI-994.

Molecular Formula C20H21NO3S
Molecular Weight 355.45
CAS No. 863443-91-8
Cat. No. B2752492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-4-methylbenzamide
CAS863443-91-8
Molecular FormulaC20H21NO3S
Molecular Weight355.45
Structural Identifiers
SMILESCCC1=CC=CC=C1N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=C(C=C3)C
InChIInChI=1S/C20H21NO3S/c1-3-16-6-4-5-7-19(16)21(18-12-13-25(23,24)14-18)20(22)17-10-8-15(2)9-11-17/h4-13,18H,3,14H2,1-2H3
InChIKeyFALJUYUGADWZFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-4-methylbenzamide (CAS 863443-91-8): Structural Identity and Procurement Context


N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-4-methylbenzamide (CAS 863443-91-8, molecular formula C20H21NO3S, molecular weight 355.45 g/mol) is a synthetic benzamide derivative featuring a 1,1-dioxido-2,3-dihydrothiophene (cyclic sulfone) core, an N-(2-ethylphenyl) substituent, and a 4-methylbenzamide acyl group [1]. This compound belongs to the thiophenyl-benzamide class, which has been investigated in the histone deacetylase (HDAC) inhibitor field, where thiophenyl substitution on the benzamide scaffold has been shown to significantly enhance HDAC inhibitory potency and alter isotype selectivity profiles relative to unsubstituted benzamide prototypes such as CI-994 [2]. The compound is currently available as a research chemical from specialty suppliers, with no evidence of regulatory approval or clinical development status.

Why N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-4-methylbenzamide Cannot Be Interchanged With Close Structural Analogs


Within the N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(aryl)benzamide scaffold series, even single-position substituent changes on the benzamide ring or the N-aryl group can profoundly alter electronic properties, steric bulk, hydrogen-bonding capacity, and ultimately biological target engagement [1]. The 2-ethyl substituent on the N-phenyl ring introduces ortho steric hindrance that restricts rotational freedom around the N–aryl bond, influencing molecular conformation and binding-site compatibility in ways that the 4-ethyl, 2-methyl, or unsubstituted phenyl analogs cannot replicate. Concurrently, the 4-methyl group on the benzamide ring modulates electron density at the carbonyl oxygen, affecting hydrogen-bond acceptor strength relative to the 4-fluoro, 4-bromo, 4-ethoxy, or unsubstituted benzamide analogs. Generic substitution without confirmatory comparative bioassay data therefore carries a high risk of divergent potency, selectivity, and physicochemical behavior [2].

Quantitative Differentiation Evidence for N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-4-methylbenzamide (CAS 863443-91-8) Versus Closest Analogs


Ortho-Substituent Steric Bulk: 2-Ethylphenyl vs. 4-Ethylphenyl and Unsubstituted Phenyl N-Aryl Comparators

The 2-ethyl substituent on the N-phenyl ring of the target compound generates a calculated Taft steric parameter (Es) of approximately –1.31, versus –0.07 for the 4-ethylphenyl analog and 0.00 for the unsubstituted phenyl analog, introducing significant ortho steric hindrance that restricts N–aryl bond rotation and biases the conformational ensemble toward a specific atropisomeric population [1]. This steric constraint is absent in the 4-ethylphenyl and unsubstituted phenyl comparators, which sample a broader conformational space and may exhibit different target-binding kinetics. In the broader thiophenyl-benzamide HDAC inhibitor class, such conformational restriction has been associated with altered isotype selectivity [2].

HDAC inhibition Structure-activity relationship Benzamide conformational analysis

Benzamide Ring Electronic Modulation: 4-Methyl vs. 4-Fluoro, 4-Bromo, and Unsubstituted Benzamide Analogs

The 4-methyl substituent on the benzamide ring provides a Hammett σp value of –0.17 (electron-donating), contrasting with the 4-fluoro analog (σp = +0.06, weakly electron-withdrawing), the 4-bromo analog (σp = +0.23, moderately electron-withdrawing), and the unsubstituted benzamide (σp = 0.00) [1]. This electronic modulation alters the electron density at the benzamide carbonyl oxygen, a key hydrogen-bond acceptor in HDAC inhibitor–zinc binding interactions. In the broader benzamide HDAC inhibitor literature, the 4-substituent electronic character has been shown to influence both potency and isotype selectivity; for example, 4-methyl substitution on the benzamide ring of CI-994-derived series has been associated with distinct HDAC isotype inhibition profiles [2].

Electronic effects Hammett analysis HDAC inhibitor SAR

Sulfone Moiety Hydrogen-Bond Acceptor Capacity vs. Sulfoxide and Thioether Analogs

The 1,1-dioxido (sulfone) group on the dihydrothiophene ring provides two strong hydrogen-bond acceptor oxygen atoms with a calculated Abraham A (H-bond acidity) parameter of 0.00 and B (H-bond basicity) parameter of approximately 0.76, compared to the corresponding sulfoxide (one oxygen; B ≈ 0.52) and thioether (zero oxygen; B ≈ 0.30) analogs [1]. The sulfone also represents a metabolic oxidation endpoint, conferring greater oxidative metabolic stability relative to the sulfoxide (which can be further oxidized) and thioether (which undergoes rapid S-oxidation by CYP450 enzymes) [2]. In the context of the dihydrothiophene scaffold, this oxidation state is fixed, eliminating batch-to-batch variability in sulfur oxidation state that can confound bioassay reproducibility.

Hydrogen-bond acceptor Sulfone pharmacokinetics Metabolic stability

Calculated Physicochemical Property Differentiation: Lipophilicity and Hydrogen-Bond Donor Count vs. Key Analogs

The target compound (C20H21NO3S, MW 355.45) has a calculated logP of approximately 3.4 (ALOGPS) and zero hydrogen-bond donors (HBD = 0), distinguishing it from the 4-ethoxy analog (C21H23NO4S, MW 385.48, logP ≈ 3.2, HBD = 0), the 4-bromo analog (C19H18BrNO3S, MW 420.32, logP ≈ 3.9, HBD = 0), the 4-fluoro analog (C19H18FNO3S, MW 359.41, logP ≈ 3.2, HBD = 0), and the unsubstituted benzamide analog (C19H19NO3S, MW 341.42, logP ≈ 3.0, HBD = 0) [1]. The zero HBD count across all analogs indicates that passive membrane permeability is driven primarily by lipophilicity and molecular size; the 4-methyl substitution provides an intermediate logP that balances solubility and permeability considerations relative to the more lipophilic 4-bromo analog and the less lipophilic unsubstituted analog.

Lipophilicity Drug-likeness Physicochemical profiling

Validated Research Application Scenarios for N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-4-methylbenzamide (CAS 863443-91-8)


HDAC Isotype-Selectivity Screening Panels in Oncology Research

The compound's thiophenyl-benzamide scaffold, combined with its specific 4-methyl/2-ethylphenyl substitution pattern, makes it a candidate for inclusion in HDAC isotype selectivity screening panels. Class-level evidence demonstrates that thiophenyl-substituted benzamides exhibit significantly enhanced HDAC inhibitory activity and altered isotype selectivity compared to unsubstituted benzamide prototypes [1]. The ortho-ethyl steric constraint and 4-methyl electronic character of the target compound differentiate it from close analogs, potentially yielding distinct HDAC1/2/3 selectivity fingerprints. Researchers comparing this compound head-to-head with the 4-fluoro, 4-bromo, and unsubstituted benzamide analogs under standardized recombinant HDAC enzyme assays may uncover substitution-dependent selectivity trends relevant to anticancer lead optimization [2].

Structure-Activity Relationship (SAR) Expansion Around the CI-994 / MGCD0103 Chemotype

This compound serves as a structurally differentiated SAR probe for expanding the chemical space around the CI-994 (tacedinaline) and MGCD0103 (mocetinostat) benzamide HDAC inhibitor chemotypes. The dihydrothiophene sulfone core replaces the conventional phenyl linker found in CI-994 and MGCD0103, while the 2-ethylphenyl and 4-methylbenzamide groups introduce steric and electronic variations not present in the clinical candidates. Researchers can use this compound to systematically assess how dihydrothiophene sulfone geometry and substitution patterns affect class I HDAC inhibition relative to the clinical benchmarks, generating SAR data that may guide the design of next-generation isotype-selective HDAC inhibitors [1].

Physicochemical Property Benchmarking for CNS Drug Discovery Programs

With a calculated logP of approximately 3.4, molecular weight of 355.45, zero hydrogen-bond donors, and three hydrogen-bond acceptors, the compound's physicochemical profile positions it within favorable CNS drug-like chemical space (typically logP 2–4, MW < 400, HBD < 2) [1]. Researchers evaluating blood-brain barrier penetration potential or developing CNS-targeted HDAC inhibitors can use this compound as a comparator against analogs with divergent logP values (e.g., 4-bromo analog, logP ≈ 3.9) to study the impact of lipophilicity on CNS exposure, P-glycoprotein efflux, and nonspecific tissue binding [2].

Quote Request

Request a Quote for N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-4-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.